
Z-O-Acetyl-L-serine
Overview
Description
Z-O-Acetyl-L-serine (CAS: 19645-29-5) is a chemically modified derivative of the amino acid L-serine, featuring two protective groups: a carbobenzyloxy (Cbz) group on the amine (-NH2) and an acetyl group on the hydroxyl (-OH) side chain. This dual protection enhances its stability during synthetic processes, particularly in peptide synthesis, where selective deprotection is required. The compound is commercially available at 98% purity (SS-1546) and is characterized by the molecular descriptor MFCD03788037 .
Structurally, this compound combines the Cbz group (C6H5CH2OCO-) with an acetylated serine backbone. The Cbz group shields the amine from unwanted reactions, while the O-acetyl group prevents premature oxidation or nucleophilic attack on the hydroxyl. This makes it a critical intermediate in organic and pharmaceutical synthesis, where controlled reactivity is essential.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: The primary method for synthesizing Z-O-Acetyl-L-serine involves the enzyme L-serine O-acetyltransferase.
Chemical Synthesis: Another method involves the chemical acetylation of L-serine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological processes involving microbial fermentation. Genetically engineered strains of bacteria such as Escherichia coli and Corynebacterium glutamicum are used to overproduce the enzyme L-serine O-acetyltransferase, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Biosynthetic Role in Cysteine Production
Z-O-Acetyl-L-serine (and its unprotected form, O-acetyl-L-serine) serves as a precursor in cysteine biosynthesis. In bacteria and plants, the enzyme O-acetylserine (thiol)-lyase (OASS) catalyzes the conversion of O-acetyl-L-serine to cysteine by replacing the acetyl group with a sulfide ion . The reaction proceeds as follows:
This reaction is critical in sulfate assimilation pathways, where sulfide is derived from sulfate reduction. Structural studies of OASS reveal a ping-pong kinetic mechanism involving a pyridoxal 5'-phosphate (PLP) cofactor, which stabilizes an α-aminoacrylate intermediate during catalysis .
Role in Metabolic Regulation
O-Acetyl-L-serine acts as a signaling molecule in plants, regulating sulfur metabolism under stress conditions. It modulates the expression of genes involved in sulfate uptake and assimilation, such as sulfate transporters (SULTR) and adenosine 5'-phosphosulfate reductase (APR) . Elevated O-acetyl-L-serine levels trigger sulfur deficiency responses, ensuring metabolic homeostasis.
Key Findings :
-
O-Acetyl-L-serine activates sulfur assimilation genes in Arabidopsis under low-sulfur conditions .
-
It coordinates with homocysteine and S-adenosylmethionine to balance one-carbon metabolism and methylation processes .
Enzymatic Polymerization
This compound derivatives, such as L-serine ethyl ester, undergo chemoenzymatic polymerization using catalysts like papain. This process yields poly-L-serine with β-sheet/strand conformations, useful in biomaterial design .
Reaction Conditions | Outcome |
---|---|
pH 8.5, aqueous medium | Poly-L-serine with degree of polymerization (DP) 5–22 |
Structural Analysis | β-sheet conformation confirmed by XRD and CD spectroscopy |
Scientific Research Applications
Biochemical Research
Z-O-Acetyl-L-serine is primarily studied for its role as a substrate in enzymatic reactions, particularly involving O-acetylserine sulfhydrylase (OASS). This enzyme catalyzes the conversion of this compound into cysteine, a vital amino acid involved in protein synthesis and antioxidant defense mechanisms.
Case Study: Enzyme Characterization
A study on OASS from Methanosarcina thermophila demonstrated that this compound acts as a substrate, with specific activity measured at 129 μmol of cysteine produced per minute per mg of enzyme. The enzyme exhibited positive cooperativity with this compound, indicating its importance in cysteine biosynthesis within the archaeal domain .
Pharmaceutical Applications
This compound has potential therapeutic applications due to its involvement in metabolic pathways related to various diseases, including liver disorders.
Case Study: Serine Supplementation in Liver Disease
Research has indicated that serine supplementation may positively affect hepatic metabolism, particularly in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A clinical trial demonstrated that oral serine significantly reduced hepatic fat and improved serum markers associated with liver fibrosis . The modeling of pharmacokinetics (PK) for serine suggested optimal dosing strategies to maximize therapeutic effects while minimizing toxicity .
Neurobiological Research
This compound is also relevant in neurobiology due to its connection to neurotransmitter synthesis. L-serine, which can be derived from this compound, serves as a precursor for D-serine, an important co-agonist at NMDA receptors involved in synaptic plasticity and cognitive functions.
Case Study: Neurotransmitter Dynamics
A study examining L-serine levels in patients with neurological disorders highlighted the significance of serine metabolism in brain function. Deficiencies in serine were linked to cognitive impairments and neurological symptoms, underscoring the need for further investigation into serine supplementation as a potential therapeutic strategy for cognitive decline .
Industrial Applications
Beyond research and medicine, this compound finds applications in industrial biotechnology. It can be utilized as a building block for synthesizing polypeptides and other biopolymers due to its hydrophilic properties.
Case Study: Polymer Synthesis
A study focused on the chemoenzymatic polymerization of L-serine derivatives demonstrated the potential of using this compound in developing hydrophilic polypeptides. This approach could lead to innovative materials with applications in drug delivery systems and tissue engineering .
Data Summary Table
Mechanism of Action
Z-O-Acetyl-L-serine exerts its effects primarily through its role as an intermediate in the biosynthesis of L-cysteine. The enzyme L-serine O-acetyltransferase catalyzes the formation of this compound from L-serine and acetyl-CoA. Subsequently, the enzyme O-acetylserine sulfhydrylase catalyzes the substitution of the acetyl group with a thiol group, forming L-cysteine . This pathway is crucial for the incorporation of sulfur into organic compounds, which is essential for various cellular functions.
Comparison with Similar Compounds
The following table summarizes key differences between Z-O-Acetyl-L-serine and structurally or functionally related compounds:
Key Comparisons:
Functional Groups :
- This compound is distinguished by its dual protection (Cbz and O-acetyl), whereas O-Acetyl-L-serine retains a free amine, making it a natural substrate in cysteine biosynthesis .
- N-Oleoyl-L-serine incorporates a long-chain fatty acid (oleoyl) on the amine, contrasting with this compound’s synthetic protective groups .
Solubility :
- Applications: this compound: Primarily used in peptide synthesis to prevent side reactions. O-Acetyl-L-serine: Acts as a biosynthetic precursor in cysteine production in Salmonella typhimurium . N-Oleoyl-L-serine: Implicated in lipid-mediated signaling pathways, such as endocannabinoid-like modulation .
Biological Activity
Z-O-Acetyl-L-serine, a derivative of L-serine, plays a significant role in various biological processes, particularly in sulfur metabolism and cysteine biosynthesis. This article explores the compound's biological activity, mechanisms of action, and its implications in different biological contexts.
Overview of this compound
This compound is synthesized through the acetylation of L-serine by serine acetyltransferase (SAT), using acetyl-CoA as a substrate. This compound serves as a precursor for cysteine synthesis via the action of O-acetylserine (thiol) lyase (OASTL), which catalyzes the conversion of this compound and sulfide into cysteine.
- Cysteine Biosynthesis :
-
Gene Expression Regulation :
- Studies have shown that external application of O-acetylserine can increase the expression of genes encoding sulfate transporters and enzymes involved in cysteine synthesis. For instance, treatment with O-acetylserine resulted in a transient increase in mRNA levels for sulfate transporter genes in hydroponically grown plants .
Table 1: Summary of Biological Activities
Case Study 1: Transgenic Plants
Research involving transgenic tobacco plants overexpressing OASTL showed increased cysteine production when supplemented with this compound. However, overexpression did not significantly alter cysteine content under normal conditions, suggesting complex regulatory mechanisms at play .
Case Study 2: Yeast Model Systems
In yeast models, particularly Candida albicans and Saccharomyces cerevisiae, mutations affecting Met15p (an enzyme involved in sulfur metabolism) revealed auxotrophy for L-methionine or sulfur when the pathway leading to L-cysteine production from this compound was disrupted. This indicates that this compound is vital for maintaining sulfur balance in these organisms .
Research Findings
Recent studies have emphasized the importance of this compound in metabolic pathways:
- Sulfur Assimilation : External supply of this compound has been shown to enhance sulfur assimilation rates in plant systems by upregulating relevant transporter genes .
- Metabolic Regulation : The compound's role extends beyond simple substrate activity; it also influences broader metabolic pathways involving serine and cysteine metabolism .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Z-O-Acetyl-L-serine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via acetylation of L-serine using acetic anhydride or acetyl chloride under alkaline conditions. Key factors include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (excess acetylating agent for complete conversion), and purification via recrystallization or chromatography. Yield optimization requires monitoring pH to prevent hydrolysis of the acetyl group . Characterization via H NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) and HPLC (≥95% purity) is critical for validation .
Q. How can researchers verify the identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy : H NMR confirms the acetyl group and serine backbone. FT-IR identifies carbonyl (C=O) stretching at ~1740 cm⁻¹.
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity. TLC (silica gel, ethyl acetate/methanol solvent) verifies homogeneity.
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3% tolerance) .
Q. What solubility properties of this compound are critical for designing in vitro experiments?
- Methodological Answer : Solubility in polar solvents (water, DMSO, ethanol) is concentration-dependent. For aqueous solutions, prepare stock solutions in distilled water (pH 6–7) at 25°C, filter-sterilized (0.22 µm). For organic phases, use DMSO (10–50 mM stocks). Pre-test solubility via turbidity assays and validate with UV-Vis spectroscopy to avoid precipitation in biological assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability under varying pH and temperature conditions be resolved?
- Methodological Answer : Conduct controlled stability studies:
- pH Stability : Incubate samples in buffers (pH 2–9) at 37°C for 24–72 hours. Quantify degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Contradiction Resolution : Compare degradation kinetics across studies, noting differences in buffer composition, ionic strength, or analytical methods. Apply Arrhenius modeling to extrapolate shelf-life .
Q. What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?
- Methodological Answer :
- Chiral Catalysis : Use L-proline-derived catalysts to minimize D-isomer formation.
- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures.
- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Target ee ≥99% for pharmacological applications .
Q. How do researchers design experiments to probe this compound’s role in bacterial cysteine biosynthesis pathways?
- Methodological Answer :
- Genetic Knockout : Use CRISPR/Cas9 to delete cysE (serine acetyltransferase) in model organisms (e.g., E. coli).
- Metabolomic Profiling : Quantify intracellular cysteine and O-acetylserine via LC-MS/MS after this compound supplementation.
- Enzyme Kinetics : Measure substrate affinity () and inhibition constants () using purified serine acetyltransferase .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding affinities with cysteine synthase.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous environments.
- QSAR Modeling : Corrogate structural analogs to identify critical substituents for activity .
Q. Data Analysis and Reporting
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across literature sources?
- Methodological Answer :
- Standardization : Calibrate NMR spectra using internal standards (e.g., TMS) and report solvent (D₂O vs. DMSO-d₆), temperature, and concentration.
- Cross-Validation : Compare data with databases (e.g., PubChem, Reaxys) and replicate experiments under identical conditions.
- Meta-Analysis : Use statistical tools (e.g., R’s metafor package) to aggregate shifts and identify outliers .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Specify reaction times, temperatures, and equipment (e.g., rotary evaporator model).
- Open Data : Deposit raw NMR/HPLC files in repositories like Zenodo.
- Replication Guides : Include step-by-step videos or Supplementary Materials (SI) with troubleshooting tips .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHBTZTKFFRPW-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.